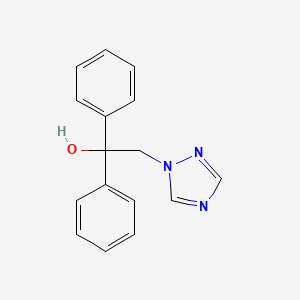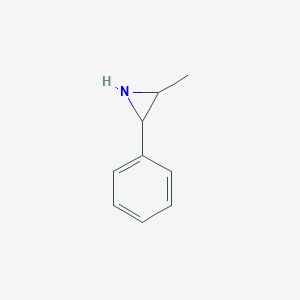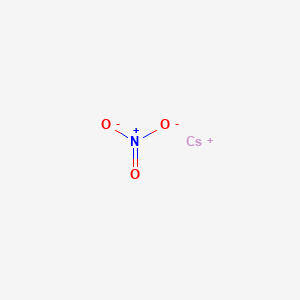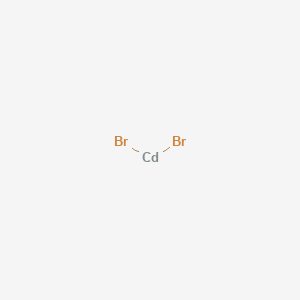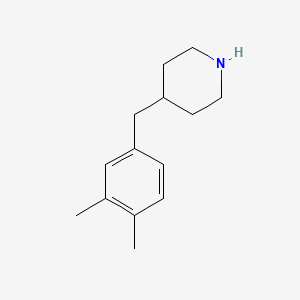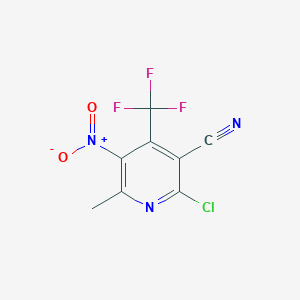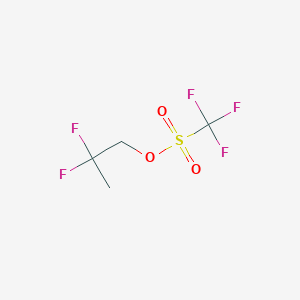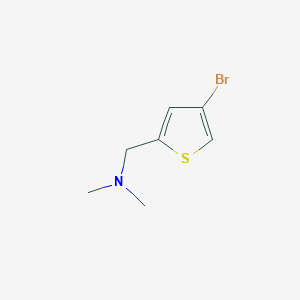
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine
Vue d'ensemble
Description
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Synthesis and Characterization : N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine has been explored in various chemical synthesis processes. For instance, similar compounds have been synthesized through reactions like 1,3-dipolar cycloaddition, indicating the chemical's role in producing complex organic structures (Aouine, El Hallaoui, & Alami, 2014). Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, where similar methodologies were employed (Shimoga, Shin, & Kim, 2018).
Photocytotoxicity and Cellular Imaging
- Medical Research and Imaging : Compounds related to this compound have been studied for their photocytotoxic properties in medical research. For example, Iron(III) complexes containing similar methanamine structures have shown potential in cellular imaging and demonstrated remarkable photocytotoxicity under specific light conditions, indicating their potential in targeted cancer therapy (Basu et al., 2014).
Metal Ion Sensing
- Sensing Applications : The compound's derivatives have been used in the development of chemosensors. For instance, related azomethine-thiophene ligands have been used to detect metal ions like Ni(II) and Pd(II), showcasing the compound's utility in sensing and analytical applications (Pedras et al., 2007).
Antimicrobial and Anticonvulsant Activities
- Biomedical Applications : Derivatives of this compound have been studied for their antimicrobial properties. For example, certain phenyl methanamine derivatives showed variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010). Additionally, some schiff bases of related compounds exhibited anticonvulsant activity, highlighting their potential use in developing new therapeutic agents (Pandey & Srivastava, 2011).
Catalytic Applications
- Catalysis : Research has demonstrated the use of related methanamine derivatives in catalytic applications, such as in the synthesis of palladium(II) and platinum(II) complexes, which were effective as pre-catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa et al., 2013).
Orientations Futures
The future directions for “N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine” could involve further exploration of its biological activities. Indole derivatives, for example, have been found to exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity . Therefore, “this compound” and similar compounds could be explored for these and other potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary target of N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is the Leukotriene A-4 hydrolase . This enzyme catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 . It also has aminopeptidase activity .
Mode of Action
It is known that the compound interacts with its target, leukotriene a-4 hydrolase, and potentially influences the production of leukotriene b4 .
Biochemical Pathways
The compound is involved in the leukotriene metabolic pathway, specifically in the biosynthesis of leukotriene B4 . Leukotrienes are lipid mediators involved in various inflammatory responses. The downstream effects of this interaction could potentially influence inflammatory responses in the body.
Result of Action
Given its target, it is likely that the compound could influence inflammatory responses in the body by modulating the production of leukotriene b4 .
Propriétés
IUPAC Name |
N-methyl-1-(4-thiophen-3-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-13-8-10-2-4-11(5-3-10)12-6-7-14-9-12/h2-7,9,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNZKCIOXSBOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594584 | |
| Record name | N-Methyl-1-[4-(thiophen-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-17-7 | |
| Record name | N-Methyl-4-(3-thienyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[4-(thiophen-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)

